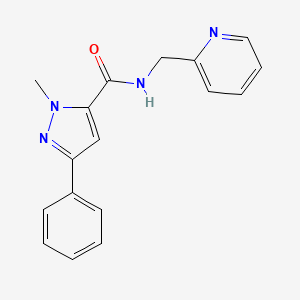

1-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by functionalization at various positions on the ring. For example, the synthesis of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides involves the introduction of aryl groups and a pyrrol moiety to the pyrazole core . Similarly, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives includes the attachment of a pyridinyl group to the pyrazole ring . These methods could be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The presence of various substituents can influence the compound's binding affinity to biological targets. For instance, the introduction of a cyclohexyl group at the 3-carboxamide position of a pyrazole derivative was found to be determinant for selectivity towards the hCB2 receptor . The molecular structure of the compound would likely be analyzed using spectroscopic techniques such as NMR and IR, as well as X-ray crystallography to determine its conformation and potential binding interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including substitutions, additions, and cyclization reactions, depending on the functional groups present. The reactivity of the carboxamide group, for instance, can lead to further derivatization or participation in the formation of hydrogen bonds, which is significant for biological activity . The specific chemical reactions that "1-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide" can undergo would depend on the nature of its substituents and the conditions under which it is reacted.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of a trifluoromethyl group can affect the compound's lipophilicity, which in turn can influence its biological activity and pharmacokinetic properties . The thermal stability of a pyrazole derivative was found to be up to 190°C, indicating good thermal stability, which is important for its practical applications . The compound would likely be characterized by similar methods to determine its suitability for further biological testing.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Experimental and Theoretical Studies on Functionalization Reactions : This compound is involved in the study of its functionalization reactions, demonstrating its role in forming structurally diverse derivatives through reactions with diamines. Theoretical examinations have provided insights into the reaction mechanisms, highlighting its significance in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Anticancer and Anti-inflammatory Properties

Synthesis and Biological Evaluation : Novel derivatives of the compound have been synthesized and evaluated for their anticancer and anti-inflammatory activities. Such studies underline the compound's potential in developing therapeutic agents against cancer and inflammation (Rahmouni et al., 2016).

Antifungal and Antimicrobial Activities

Antifungal and Antimicrobial Derivatives : Research has demonstrated the synthesis of derivatives with moderate to significant antifungal and antimicrobial activities, suggesting its utility in combating infectious diseases caused by fungi and bacteria (Wu et al., 2012).

Neurological Research Applications

Glycine Transporter Inhibitor : A structurally related derivative has been identified as a potent and orally available glycine transporter 1 inhibitor, showcasing the compound's relevance in neurological research and its potential in treating neurological disorders (Yamamoto et al., 2016).

Synthetic Methodologies

Microwave-assisted Synthesis : The compound's derivatives have been synthesized using microwave irradiation, a method that enhances reaction rates and efficiency. This approach has led to the discovery of compounds with promising antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).

Cytotoxicity Studies

Cytotoxicity of Pyrazole and Pyrimidine Derivatives : Derivatives have been synthesized and their cytotoxicity tested against cancer cells, contributing to the search for new anticancer agents (Hassan, Hafez, & Osman, 2014).

Propiedades

IUPAC Name |

2-methyl-5-phenyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-21-16(11-15(20-21)13-7-3-2-4-8-13)17(22)19-12-14-9-5-6-10-18-14/h2-11H,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGFZJOOYHSBLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2546116.png)

![methyl 7-amino-2-oxo-1H,3H-thiopheno[4,5-e]1,4-thiazine-6-carboxylate](/img/structure/B2546119.png)

![1-(Chloromethyl)-3-(4-chloro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2546120.png)

![8-(4-ethoxyphenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2546123.png)

![2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2546124.png)

![4-Bromo-5-[(4,5-dichloroimidazol-1-yl)methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2546126.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2546128.png)

![N-[(2,3-Dimethylphenyl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2546131.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2546132.png)

![N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide](/img/structure/B2546136.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2546137.png)

![1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2546138.png)